[2-(6-Methylpyridin-3-yl)-1,3-thiazol-5-yl]methanol
Description
[2-(6-Methylpyridin-3-yl)-1,3-thiazol-5-yl]methanol is a heterocyclic compound featuring a thiazole core substituted with a hydroxymethyl group at position 5 and a 6-methylpyridin-3-yl group at position 2.
Properties
IUPAC Name |
[2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-7-2-3-8(4-11-7)10-12-5-9(6-13)14-10/h2-5,13H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDUPDKSVVQTOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NC=C(S2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(6-Methylpyridin-3-yl)-1,3-thiazol-5-yl]methanol typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of a suitable thioamide with an α-haloketone to form the thiazole ring. The pyridine ring can then be introduced via a Suzuki cross-coupling reaction using a boronic acid derivative of 6-methylpyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in [2-(6-Methylpyridin-3-yl)-1,3-thiazol-5-yl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, to form dihydropyridine derivatives.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Introduction of various functional groups onto the thiazole ring.
Scientific Research Applications
Cytotoxicity Studies
Recent studies have indicated that compounds similar to [2-(6-Methylpyridin-3-yl)-1,3-thiazol-5-yl]methanol exhibit notable cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have been evaluated for their ability to inhibit cell proliferation in human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
Table 1: Cytotoxicity Results against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 | 1.4 | |
| Other Thiazole Derivative | HepG2 | 22.6 | |
| Other Thiazole Derivative | MDA-MB-231 | 5.2 |
Antimicrobial Activity
Compounds containing thiazole rings have also been screened for antimicrobial activity. In one study, derivatives demonstrated moderate activity against pathogenic bacteria and fungi, suggesting that this compound could be developed as an antimicrobial agent .
Table 2: Antimicrobial Activity Screening
| Compound | Pathogen | MIC (µM) | Reference |
|---|---|---|---|
| This compound | Escherichia coli | 0.21 | |
| Other Thiazole Derivative | Pseudomonas aeruginosa | 0.25 |
Case Study 1: Anticancer Potential
In a study focused on the synthesis and evaluation of novel thiazole derivatives, researchers identified that certain derivatives exhibited selective inhibition against the MDA-MB-231 cell line while showing less activity against normal cells. This selectivity is crucial for developing targeted cancer therapies that minimize damage to healthy tissues .
Case Study 2: Antimicrobial Development
Another study highlighted the synthesis of 5-methylthiazole derivatives that displayed significant antimicrobial properties against several pathogens. The research suggested that modifications in the thiazole structure could enhance efficacy and reduce resistance development among bacteria .
Mechanism of Action
The mechanism by which [2-(6-Methylpyridin-3-yl)-1,3-thiazol-5-yl]methanol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Key Observations:
- Substituent Diversity : The target compound’s 6-methylpyridin-3-yl group distinguishes it from phenyl (e.g., ), fluorinated phenyl (), or morpholine derivatives. Pyridine substituents may enhance hydrogen bonding or π-π stacking in biological targets.
- Solubility : While direct data is lacking, analogs like show solubility in polar aprotic solvents (DMSO), suggesting similar behavior for the target compound.
Biological Activity
[2-(6-Methylpyridin-3-yl)-1,3-thiazol-5-yl]methanol is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound has a molecular formula of C10H10N2OS and a molecular weight of 210.26 g/mol. Its structure includes a thiazole ring fused with a pyridine moiety, which is critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing thiazole and pyridine rings. The following table summarizes the minimum inhibitory concentration (MIC) values of this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Bacillus subtilis | 16 |
These results indicate that this compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
Antifungal Activity
The compound has also been evaluated for its antifungal properties. Research shows that it demonstrates significant activity against several fungal strains, as detailed in the following table:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 32 |
| Aspergillus niger | 64 |
| Cryptococcus neoformans | 128 |
The antifungal activity is particularly notable against Candida albicans, suggesting potential applications in treating fungal infections .
Anticancer Activity
Studies have explored the anticancer potential of thiazole derivatives. A specific investigation into this compound revealed promising results in inhibiting proliferation in cancer cell lines.
Case Study: Cancer Cell Line Evaluation
In vitro studies conducted on human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) indicated that the compound significantly inhibited cell growth with IC50 values as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
These findings suggest that this compound could serve as a lead compound for further development in cancer therapeutics .
The biological activities of this compound can be attributed to its ability to interact with cellular targets such as enzymes involved in metabolic pathways. The thiazole ring is known to enhance lipophilicity, facilitating better membrane penetration and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
